molecular formula C21H26N6O4 B2755230 6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893957-11-4

6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2755230
M. Wt: 426.477
InChI Key: PTJQVSGWRWCBNI-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of ELC5 is crucial for understanding its interactions with biological targets. It comprises a heterocyclic core with a 7,8-dihydropurino-imidazole scaffold. The 4-methoxyphenyl and 2-morpholin-4-ylethyl substituents contribute to its overall shape and reactivity. Computational studies, including molecular dynamics simulations, provide insights into its conformational stability and binding modes .

Future Directions

: Nandan Kumar, Priyanka Rani, Shikha Agarwal, & Durg Vijay Singh. (2022). 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine endows herbicidal activity against Phalaris minor, a weed of wheat crop field: An in-silico and experimental approach of herbicide discovery. Journal of Molecular Modeling, 28(77). Link

properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4/c1-23-18-17(19(28)27(21(23)29)8-7-24-11-13-31-14-12-24)26-10-9-25(20(26)22-18)15-3-5-16(30-2)6-4-15/h3-6H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJQVSGWRWCBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione

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